1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine
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Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents to form the oxadiazole ring . One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach includes the use of hydrazides and isoselenocyanato esters in the presence of tetrahydrofuran and triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxadiazole derivatives with different substituents.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted cyclopropan-1-amine derivatives.
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antiviral, and anticancer properties
Materials Science: It is used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Cyclopropane Amines: Compounds with a cyclopropane ring and an amino group, which may have similar reactivity and applications.
Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is unique due to the combination of the oxadiazole ring and the cyclopropane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-8-9-5(10-4)6(7)2-3-6/h2-3,7H2,1H3 |
InChI Key |
ZUYGPMBABDHNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2(CC2)N |
Origin of Product |
United States |
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